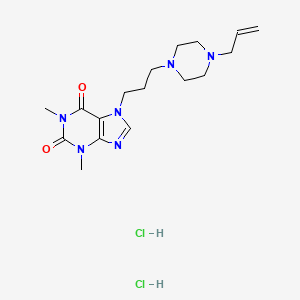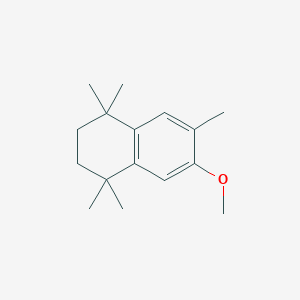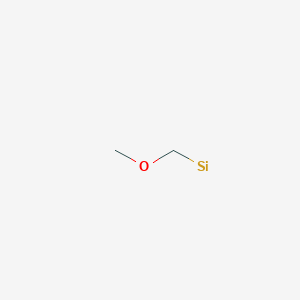
Methoxymethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxymethylsilane is an organosilicon compound with the chemical formula CH₃OSi(CH₃)₃. It is a colorless, free-flowing liquid that is primarily used as a silylating agent. This compound is known for its ability to provide hydrophobic surface coatings with high water contact angles and low surface energy .
Métodos De Preparación
Methoxymethylsilane is typically synthesized through the reaction of methyltrichlorosilane with methanol. The reaction proceeds via an S_N2 mechanism, where the nucleophilic attack of methanol displaces the chloride ions from methyltrichlorosilane, resulting in the formation of this compound and hydrochloric acid as a byproduct .
Reaction: [ \text{CH}_3\text{SiCl}_3 + 3 \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{Si(OCH}_3\text{)}_3 + 3 \text{HCl} ]
Industrial production methods often involve the use of large-scale reactors and controlled conditions to ensure high yield and purity of the product. The reaction is typically carried out at room temperature and atmospheric pressure .
Análisis De Reacciones Químicas
Methoxymethylsilane undergoes various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, this compound hydrolyzes to form silanols and methanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide)
Condensation: Catalysts such as acids or bases to promote siloxane bond formation
Substitution: Nucleophiles like alcohols, amines, and thiols
Major Products:
- Silanols
- Polysiloxane polymers
- Silyl ethers
- Silyl amines
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The primary mechanism of action of methoxymethylsilane involves its ability to undergo hydrolysis and condensation reactions. Upon hydrolysis, this compound forms silanol groups, which can further condense to form siloxane bonds. This process leads to the formation of polysiloxane networks that provide hydrophobic and stable coatings .
Molecular Targets and Pathways:
Hydrolysis: Formation of silanol groups
Condensation: Formation of siloxane bonds and polysiloxane networks
Comparación Con Compuestos Similares
Methoxymethylsilane can be compared with other similar organosilicon compounds, such as:
Methyltrimethoxysilane (MTM): Similar to this compound, MTM is used as a silylating agent and in the synthesis of polysiloxane polymers.
Dithis compound: This compound has two methoxy groups and one methyl group attached to the silicon atom.
Diethoxymethylsilane: Similar to dithis compound, this compound has two ethoxy groups and one methyl group attached to the silicon atom.
Uniqueness of this compound: this compound is unique due to its specific structure, which provides a balance between reactivity and stability. Its ability to form stable, hydrophobic coatings makes it valuable in various applications, from industrial coatings to biomedical devices .
Propiedades
Número CAS |
5624-64-6 |
|---|---|
Fórmula molecular |
C2H5OSi |
Peso molecular |
73.15 g/mol |
InChI |
InChI=1S/C2H5OSi/c1-3-2-4/h2H2,1H3 |
Clave InChI |
XXKZYQGQHYIBCW-UHFFFAOYSA-N |
SMILES canónico |
COC[Si] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




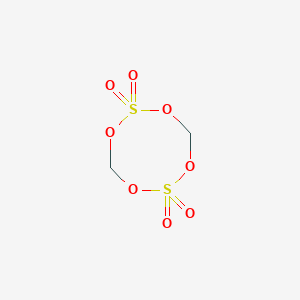



![(5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde](/img/structure/B14703692.png)
![21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione](/img/structure/B14703699.png)
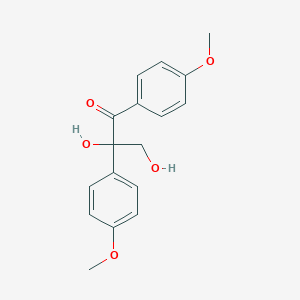
![2-chloro-N-[(3,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B14703712.png)
